N-乙酰-D-葡萄糖胺 3,6-二乙酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

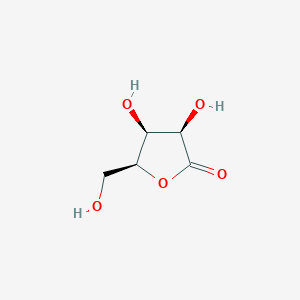

N-Acetyl-D-Glucosamine 3,6-Diacetate (N-ADG-3,6-DA) is a compound found in nature, primarily in the form of chitin, and is used in a variety of scientific research applications. It is a derivative of N-acetyl-D-glucosamine (N-ADG), which is a naturally occurring amino sugar found in the cell walls of fungi, bacteria, and some plant species. N-ADG-3,6-DA is a modified form of N-ADG, and it is more soluble in aqueous solutions and more stable than the parent molecule. This makes it an attractive compound for use in various scientific research applications.

科学研究应用

抗炎应用

N-乙酰-D-葡萄糖胺 3,6-二乙酸酯: 衍生物在治疗炎症相关疾病方面显示出可喜的结果。 研究表明,对 N-乙酰-D-葡萄糖胺进行某些修饰可以显着抑制促炎细胞因子如 IL-6 和 TNF-α 的血清水平,并减少炎症模型中的白细胞迁移 {svg_1}.

有机凝胶化

这些化合物因其作为有机凝胶剂的潜力而被研究。 在有机溶剂中形成凝胶的能力对于药物递送系统和组织工程学中的应用特别有趣,在这些应用中,受控释放和结构支撑至关重要 {svg_2}.

凝集素组织化学

在凝集素组织化学中,N-乙酰-D-葡萄糖胺 3,6-二乙酸酯可用于竞争性抑制。 这种应用对于理解生物过程中细胞间通讯和碳水化合物-蛋白质相互作用至关重要 {svg_3}.

微生物培养

该化合物是巴伯-斯托纳-凯利 (BSK) 培养基的成分,该培养基对于培养某些类型的伯氏疏螺旋体至关重要。 这种应用在莱姆病研究中具有重要意义 {svg_4}.

抑制测定

N-乙酰-D-葡萄糖胺 3,6-二乙酸酯: 用于结合缓冲液中以悬浮肺炎链球菌等细菌菌株进行抑制测定。 这些测定对于研究免疫系统成分(如 M-纤连蛋白)的特异性至关重要 {svg_5}.

弹性蛋白酶抑制

尽管比其他化合物弱,但据报道N-乙酰-D-葡萄糖胺 3,6-二乙酸酯可以抑制人多形核白细胞释放弹性蛋白酶。 弹性蛋白酶是一种酶,当过度活跃时,会导致各种疾病,包括肺气肿和囊性纤维化 {svg_6}.

自身免疫性疾病的潜在治疗方法

正在进行关于使用N-乙酰-D-葡萄糖胺 3,6-二乙酸酯治疗自身免疫性疾病的研究。 早期测试显示了一些成功,表明其作为治疗剂的潜力 {svg_7}.

关节健康和修复

母体分子 N-乙酰-D-葡萄糖胺以其在关节健康中的作用而闻名。 N-乙酰-D-葡萄糖胺 3,6-二乙酸酯等衍生物正在被探索其在关节修复和维护中的作用,这可能对骨关节炎等疾病有益 {svg_8}.

未来方向

作用机制

Target of Action

N-Acetyl-D-Glucosamine 3,6-Diacetate is a triacetylated analogue of D-Glucosamine . Its primary targets are the enzymes involved in glycoprotein metabolism . These enzymes play a crucial role in the formation of proteoglycans, which are the ground substance in the extracellular matrix of connective tissue .

Mode of Action

The compound interacts with its targets by undergoing phosphorylation and subsequently deacetylation . This process yields glucosamine-6-phosphate and acetate, marking the first committed step for both GlcNAc assimilation and amino-sugar .

Biochemical Pathways

The compound affects the hexosamine biosynthesis pathway (HBP), which synthesizes uridine diphosphate-N-acetylglucosamine (UDP-GlcNAc) . This pathway is highly conserved across organisms and plays a pivotal role in the normal growth and development of organisms . The HBP is composed of four biochemical reactions and is exquisitely regulated to maintain the homeostasis of UDP-GlcNAc content .

Pharmacokinetics

It is known that upon uptake, these amino sugars undergo phosphorylation by phosphokinases . More research is needed to fully understand the ADME properties of this compound and their impact on bioavailability.

Result of Action

It is known that glucosamine derivatives are found in hyaluronic acid, keratan sulfate, and heparan sulfate . These glucosamine-containing glycosaminoglycans are vital for the function of articular cartilage .

生化分析

Biochemical Properties

N-Acetyl-D-Glucosamine 3,6-Diacetate plays a vital role in biochemical reactions, particularly in the formation and modification of glycoproteins and glycosaminoglycans. This compound interacts with several enzymes, including β-N-acetylglucosaminidases, which catalyze the hydrolysis of N-acetylglucosamine residues from glycoproteins and glycolipids . The interaction between N-Acetyl-D-Glucosamine 3,6-Diacetate and these enzymes is crucial for the degradation and recycling of glycoproteins, impacting various cellular processes.

Cellular Effects

N-Acetyl-D-Glucosamine 3,6-Diacetate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to affect the synthesis of glycoproteins and glycosaminoglycans, which are essential components of the extracellular matrix and cell surface . By modulating the levels of these molecules, N-Acetyl-D-Glucosamine 3,6-Diacetate can impact cell adhesion, migration, and communication, thereby influencing overall cell function.

Molecular Mechanism

The molecular mechanism of N-Acetyl-D-Glucosamine 3,6-Diacetate involves its interaction with specific enzymes and proteins. This compound binds to β-N-acetylglucosaminidases, leading to the hydrolysis of N-acetylglucosamine residues from glycoproteins . Additionally, N-Acetyl-D-Glucosamine 3,6-Diacetate can modulate gene expression by influencing the levels of glycoproteins and glycosaminoglycans, which play a role in cell signaling pathways and transcriptional regulation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Acetyl-D-Glucosamine 3,6-Diacetate can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods . Long-term exposure to N-Acetyl-D-Glucosamine 3,6-Diacetate can lead to changes in cellular function, including alterations in glycoprotein and glycosaminoglycan synthesis.

Dosage Effects in Animal Models

The effects of N-Acetyl-D-Glucosamine 3,6-Diacetate vary with different dosages in animal models. At low doses, this compound can enhance the synthesis of glycoproteins and glycosaminoglycans, promoting healthy cellular function . At high doses, N-Acetyl-D-Glucosamine 3,6-Diacetate may exhibit toxic effects, including disruption of cellular metabolism and induction of apoptosis. It is essential to determine the optimal dosage to maximize the beneficial effects while minimizing adverse outcomes.

Metabolic Pathways

N-Acetyl-D-Glucosamine 3,6-Diacetate is involved in several metabolic pathways, including the biosynthesis and degradation of glycoproteins and glycosaminoglycans. This compound interacts with enzymes such as β-N-acetylglucosaminidases, which catalyze the hydrolysis of N-acetylglucosamine residues . Additionally, N-Acetyl-D-Glucosamine 3,6-Diacetate can influence metabolic flux by modulating the levels of key metabolites involved in glycoprotein and glycosaminoglycan synthesis.

Transport and Distribution

Within cells and tissues, N-Acetyl-D-Glucosamine 3,6-Diacetate is transported and distributed through specific transporters and binding proteins. These transporters facilitate the uptake and localization of the compound, ensuring its availability for biochemical reactions . The distribution of N-Acetyl-D-Glucosamine 3,6-Diacetate can impact its activity and function, influencing various cellular processes.

Subcellular Localization

N-Acetyl-D-Glucosamine 3,6-Diacetate exhibits specific subcellular localization, which is essential for its activity and function. This compound is often localized in the Golgi apparatus and endoplasmic reticulum, where it participates in the synthesis and modification of glycoproteins and glycosaminoglycans . The subcellular localization of N-Acetyl-D-Glucosamine 3,6-Diacetate is directed by targeting signals and post-translational modifications, ensuring its proper function within the cell.

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-Acetyl-D-Glucosamine 3,6-Diacetate involves the acetylation of N-Acetyl-D-Glucosamine at positions 3 and 6.", "Starting Materials": [ "N-Acetyl-D-Glucosamine", "Acetic Anhydride", "Pyridine", "Methanol", "Diethyl Ether" ], "Reaction": [ "To a solution of N-Acetyl-D-Glucosamine in pyridine, add acetic anhydride dropwise with stirring.", "Maintain the reaction mixture at room temperature for 2 hours.", "Quench the reaction by adding methanol and stir for 30 minutes.", "Extract the product with diethyl ether and wash with water.", "Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain N-Acetyl-D-Glucosamine 3,6-Diacetate." ] } | |

| 221069-48-3 | |

分子式 |

C₁₂H₁₉NO₈ |

分子量 |

305.28 |

同义词 |

2-(Acetylamino)-2-deoxy-D-glucopyranose 3,6-Diacetate; (N,3-O,6-O)-Triacetyl-D-Glucosamine; |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(1S)-(1alpha,2beta,3beta)]-3-(2-Amino-6-iodo-7H-purin-7-yl)-1,2-cyclobutanedimethanol Dibenzoate Ester](/img/structure/B1146867.png)